molecular formula C18H19NO3 B269372 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B269372
M. Wt: 297.3 g/mol
InChI Key: XTQOCYROMMUFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as GW 501516, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to a class of chemicals called selective androgen receptor modulators (SARMs), which are known to have a selective effect on androgen receptors in the body.

Scientific Research Applications

4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cardiovascular disease. Studies have shown that this compound can improve lipid metabolism and reduce inflammation, which are both risk factors for cardiovascular disease. Additionally, 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have potential applications in the treatment of diabetes and obesity, as it can improve glucose uptake and increase energy expenditure.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. By activating PPARδ, 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide can improve these processes in the body, leading to its potential applications in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide can have a variety of biochemical and physiological effects in the body. For example, it has been shown to increase the expression of genes involved in lipid metabolism and glucose uptake, leading to improvements in these processes. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the body, which are both risk factors for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is that it has been well-studied in the literature and has a well-established synthesis method. Additionally, this compound has a high level of selectivity for PPARδ, which can reduce the potential for off-target effects. However, one limitation of using this compound in lab experiments is that it can be expensive to obtain and may not be readily available in some research settings.

Future Directions

There are many potential future directions for research on 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One area of interest is in the development of new treatments for cardiovascular disease, diabetes, and obesity based on the effects of this compound on lipid metabolism, glucose uptake, and energy expenditure. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research. Finally, the development of new synthesis methods for 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide may be of interest to researchers looking to obtain high-quality samples of this compound for their experiments.

Synthesis Methods

The synthesis of 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-(2-methyl-4-(trifluoromethyl)phenyl)oxyethanol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to yield the final compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality samples of 4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide for their experiments.

properties

Product Name

4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-methoxy-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO3/c1-13(2)12-22-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-3)11-9-14/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI Key

XTQOCYROMMUFHL-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.